molecular formula C21H24N3NaO9S4 B014658 2-(Dansylsulfonamido)ethyl-3-(N-sulfosuccinimidylcarboxy)ethyl Disulfide, Sodium Salt CAS No. 1024168-37-3

2-(Dansylsulfonamido)ethyl-3-(N-sulfosuccinimidylcarboxy)ethyl Disulfide, Sodium Salt

Cat. No.: B014658
CAS No.: 1024168-37-3
M. Wt: 613.7 g/mol
InChI Key: XBLNUDOTHYPOOO-UHFFFAOYSA-M
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Description

Sodium;1-[3-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate is a complex organic compound with a molecular formula of C23H34N2O4S. This compound is known for its unique structural features, which include a dimethylamino naphthalene moiety and a sulfonylamino group. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;1-[3-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate involves multiple steps. The starting materials typically include dimethylamino naphthalene and sulfonyl chloride. The reaction proceeds through a series of nucleophilic substitution and oxidation reactions, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives.

Scientific Research Applications

Sodium;1-[3-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate is widely used in scientific research due to its unique properties:

    Chemistry: It is used as a reagent in organic synthesis and as a fluorescent probe in analytical chemistry.

    Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.

    Industry: The compound is used in the production of dyes and pigments due to its fluorescent properties.

Mechanism of Action

The mechanism of action of Sodium;1-[3-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate involves its interaction with specific molecular targets. The dimethylamino naphthalene moiety allows the compound to bind to proteins and enzymes, altering their activity. The sulfonylamino group plays a crucial role in the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • **11-[(5-dimethylamino)naphthalen-1-yl]sulfonylamino]undecanoic acid
  • **5-(dimethylamino)-1-naphthalenesulfonamide
  • **3-(dimethylamino)-1-propylamine

Uniqueness

Compared to similar compounds, Sodium;1-[3-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate stands out due to its complex structure and the presence of both sulfonyl and disulfanyl groups. These features contribute to its unique reactivity and wide range of applications in scientific research.

Properties

IUPAC Name

sodium;1-[3-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O9S4.Na/c1-23(2)16-7-3-6-15-14(16)5-4-8-17(15)36(28,29)22-10-12-35-34-11-9-20(26)33-24-19(25)13-18(21(24)27)37(30,31)32;/h3-8,18,22H,9-13H2,1-2H3,(H,30,31,32);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLNUDOTHYPOOO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCSSCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N3NaO9S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70404894
Record name AC1NE8WU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

613.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1024168-37-3
Record name AC1NE8WU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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